molecular formula C10H13NO3 B1447472 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide CAS No. 1052106-90-7

5-Hydroxy-2-methoxy-N,N-dimethylbenzamide

Cat. No.: B1447472
CAS No.: 1052106-90-7
M. Wt: 195.21 g/mol
InChI Key: AVUGVIYDXCZXAN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methoxy-N,N-dimethylbenzamide is a naturally occurring compound found in certain plants, including barley and bitter orange. It has the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide typically involves the methylation of 5-hydroxy-2-methoxybenzoic acid followed by amidation with dimethylamine. The reaction conditions often include the use of a suitable base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation and amidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products

The major products formed from these reactions include various substituted benzamides, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroxy-2-methoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate certain enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxy-N,N-dimethylbenzamide
  • 5-Methoxy-N,N-dimethylbenzamide
  • 2-Methoxy-5-hydroxy-N,N-dimethylbenzamide

Uniqueness

5-Hydroxy-2-methoxy-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential therapeutic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

5-hydroxy-2-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)10(13)8-6-7(12)4-5-9(8)14-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUGVIYDXCZXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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